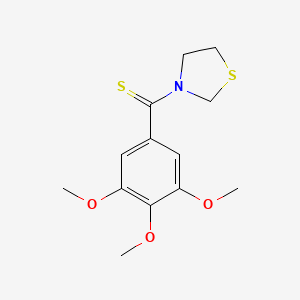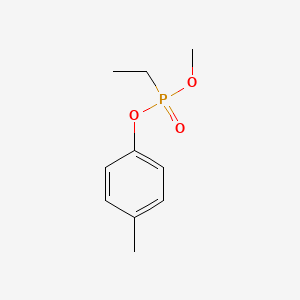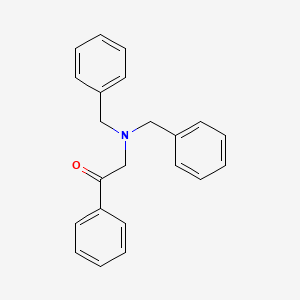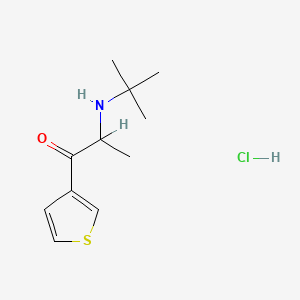
2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride is a chemical compound that belongs to the class of organic compounds known as ketones. This compound is characterized by the presence of a ketone group (C=O) attached to a propanone backbone, with a tert-butylamino group and a thienyl group as substituents. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride typically involves the following steps:
Formation of the Propanone Backbone: The initial step involves the formation of the propanone backbone through a reaction between a suitable ketone precursor and a thienyl derivative.
Introduction of the tert-Butylamino Group: The tert-butylamino group is introduced through a nucleophilic substitution reaction, where a tert-butylamine reacts with the intermediate compound formed in the previous step.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the tert-butylamino or thienyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(tert-Butylamino)-1-(2-thienyl)-1-propanone hydrochloride
- 2-(tert-Butylamino)-1-(4-thienyl)-1-propanone hydrochloride
- 2-(tert-Butylamino)-1-(3-furyl)-1-propanone hydrochloride
Uniqueness
2-(tert-Butylamino)-1-(3-thienyl)-1-propanone hydrochloride is unique due to the specific positioning of the thienyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
31634-13-6 |
|---|---|
Formule moléculaire |
C11H18ClNOS |
Poids moléculaire |
247.79 g/mol |
Nom IUPAC |
2-(tert-butylamino)-1-thiophen-3-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C11H17NOS.ClH/c1-8(12-11(2,3)4)10(13)9-5-6-14-7-9;/h5-8,12H,1-4H3;1H |
Clé InChI |
PKXWZJDZBUHEOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CSC=C1)NC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


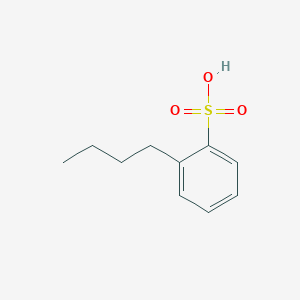
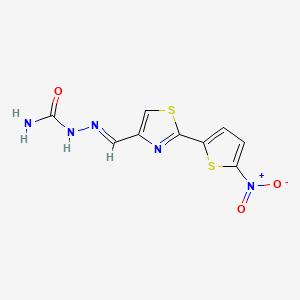
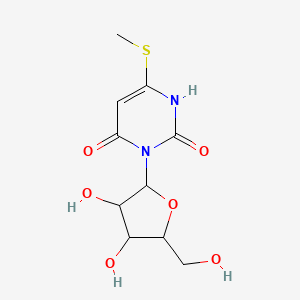
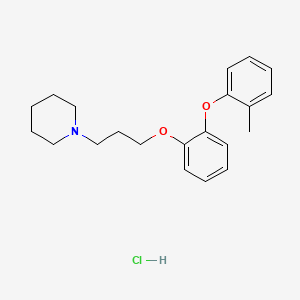
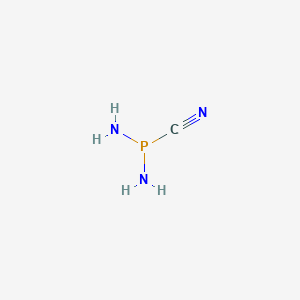

![Benzo[b]thiophene, 2,3-diiodo-](/img/structure/B14690166.png)
![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)

![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)
